Nucleophilic Reactivity Advantage over Pinacol Esters
In a direct kinetic study by Feeney, Berionni, Mayr, and Aggarwal (2015), the nucleophilic reactivity of boron-ate complexes derived from aryl boronic esters was quantified using the Mayr nucleophilicity scale. Neopentyl glycol boronic esters yielded boron-ate complexes that were 10⁴ (10,000) times more reactive toward carbenium ion electrophiles than their pinacol ester counterparts [1]. This 10⁴-fold rate enhancement is attributed to reduced steric hindrance around the boron center in the neopentyl glycol-derived ate complex, which facilitates nucleophilic attack. The same study also ranked ethylene glycol esters similarly, but neopentyl glycol esters offer superior hydrolytic stability compared to ethylene glycol derivatives [1][2].
| Evidence Dimension | Nucleophilic reactivity of boron-ate complexes (second-order rate constants, Mayr nucleophilicity parameters N/sN) |
|---|---|
| Target Compound Data | Neopentyl glycol boronic esters: rate constant k₂ (20 °C) for reaction with benzhydrylium ions; relative reactivity set as ~10⁴× pinacol |
| Comparator Or Baseline | Pinacol boronic esters: baseline reactivity; catechol esters: comparable to pinacol |
| Quantified Difference | Neopentyl glycol derivatives are 10⁴ (10,000) times more reactive than pinacol and catechol derivatives |
| Conditions | Boron-ate complexes generated from aryl boronic esters and aryllithium reagents; kinetics monitored by UV/Vis spectroscopy at 20 °C in THF; electrophile = benzhydrylium ions |
Why This Matters
For procurement decisions in laboratories employing 1,2-metalate rearrangement or boron-ate chemistry, the neopentyl glycol ester of 4-formylphenylboronic acid can deliver a 10,000-fold kinetic advantage over the pinacol ester (CAS 128376-64-7), directly translating to faster reactions, lower reagent excess, or feasible transformations that fail with pinacol esters.
- [1] Feeney, K.; Berionni, G.; Mayr, H.; Aggarwal, V. K. Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. Org. Lett. 2015, 17 (11), 2614–2617. View Source
- [2] Wu, L.; Berionni, G.; Mayr, H. Fine-Tuning the Nucleophilic Reactivities of Boron Ate Complexes Derived from Aryl and Heteroaryl Boronic Esters. Angew. Chem. Int. Ed. 2015, 54 (9), 2782–2785. View Source
